N-(6-chlorobenzo[d]thiazol-2-yl)-5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Description
N-(6-chlorobenzo[d]thiazol-2-yl)-5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H11ClN6OS2 and its molecular weight is 390.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed various methods to synthesize compounds with structures related to N-(6-chlorobenzo[d]thiazol-2-yl)-5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide, aiming to explore their chemical properties and potential applications. For instance, the synthesis of novel thiazolo[5,4-d]pyrimidines and efficient synthesis methods for 5-aminothiazole-4-carboxamide have been reported, demonstrating the interest in thiazole derivatives for their versatile chemical and biological properties (Chattopadhyay et al., 2010); (Wang et al., 2014).
Antimicrobial and Antifungal Properties
Several studies have focused on the antimicrobial and antifungal properties of compounds similar to the one . For example, novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of the benzothiazole class showed moderate to good inhibition against various pathogenic bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Gilani et al., 2011).
Anticancer Activity
Compounds containing thiazole or 1,3,4-thiadiazole rings have been investigated for their pharmacological activities, particularly their anticancer potential. Research indicates that certain derivatives exhibit potent anticancer activity, underscoring the therapeutic promise of these chemical structures in oncology (Gomha et al., 2017).
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-1-(5-methyl-1,3-thiazol-2-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN6OS2/c1-7-6-17-15(24-7)22-8(2)12(20-21-22)13(23)19-14-18-10-4-3-9(16)5-11(10)25-14/h3-6H,1-2H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSRSRNLGPFJGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N2C(=C(N=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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